molecular formula C22H24N2O5S B3989624 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione

Cat. No.: B3989624
M. Wt: 428.5 g/mol
InChI Key: BSYAOPWQBQADSM-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, a thiophene ring, and a morpholine moiety

Preparation Methods

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Ring: This step may involve a coupling reaction to attach the thiophene ring to the core structure.

    Addition of the Morpholine Moiety: This can be done through a substitution reaction where the morpholine group is introduced.

    Final Modifications: Hydroxylation and methoxylation reactions are performed to achieve the final structure.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the double bonds or other functional groups.

    Substitution: The thiophene and morpholine rings can undergo substitution reactions to introduce different substituents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

When compared to similar compounds, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione stands out due to its unique combination of functional groups and structural features Similar compounds might include other pyrrolidine-2,3-dione derivatives or thiophene-containing molecules

Properties

IUPAC Name

4-hydroxy-2-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-28-16-5-2-4-15(14-16)19-18(20(25)17-6-3-13-30-17)21(26)22(27)24(19)8-7-23-9-11-29-12-10-23/h2-6,13-14,19,26H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYAOPWQBQADSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
Reactant of Route 2
Reactant of Route 2
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
Reactant of Route 3
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
Reactant of Route 4
Reactant of Route 4
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
Reactant of Route 5
Reactant of Route 5
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
Reactant of Route 6
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione

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